molecular formula C15H12ClNO2 B3983852 4-{[(E,2Z)-3-(4-CHLOROPHENYL)-3-HYDROXY-2-PROPENYLIDENE]AMINO}PHENOL

4-{[(E,2Z)-3-(4-CHLOROPHENYL)-3-HYDROXY-2-PROPENYLIDENE]AMINO}PHENOL

Cat. No.: B3983852
M. Wt: 273.71 g/mol
InChI Key: MRSKWUCCQANHLT-MDZDMXLPSA-N
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Description

4-{[(E,2Z)-3-(4-Chlorophenyl)-3-Hydroxy-2-Propenylidene]Amino}Phenol is a phenolic derivative featuring a conjugated enaminone backbone with a 4-chlorophenyl substituent and a hydroxyl group. The 4-chlorophenyl group contributes to lipophilicity, while the hydroxyl and amino groups enable hydrogen bonding, influencing solubility and reactivity .

Crystallographic studies using software like SHELX and ORTEP-III would reveal precise bond lengths and angles, particularly for the enaminone moiety and aromatic ring puckering parameters, as defined by Cremer and Pople .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-hydroxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-12-3-1-11(2-4-12)15(19)9-10-17-13-5-7-14(18)8-6-13/h1-10,17-18H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSKWUCCQANHLT-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E,2Z)-3-(4-CHLOROPHENYL)-3-HYDROXY-2-PROPENYLIDENE]AMINO}PHENOL typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-aminophenol in the presence of a base, followed by the addition of a hydroxypropenylidene group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-{[(E,2Z)-3-(4-CHLOROPHENYL)-3-HYDROXY-2-PROPENYLIDENE]AMINO}PHENOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxypropenylidene group to a more saturated form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions include various quinone derivatives, reduced hydroxypropenylidene compounds, and substituted chlorophenyl derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry and Anticancer Properties

Recent studies have demonstrated that derivatives of 4-chlorophenyl compounds exhibit potent activity against various cancer cell lines. The compound is structurally related to other known histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their role in regulating gene expression and cellular processes.

Case Study: HDAC Inhibition

A research study synthesized derivatives based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These derivatives were tested for their antiproliferative effects on HCT-116 and HeLa cancer cell lines. The results indicated that several compounds exhibited significant inhibitory actions, with IC50 values ranging from 0.69 μM to 11 μM, outperforming standard treatments like doxorubicin (IC50 = 2.29 μM) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHCT-1160.69HDAC inhibition
Compound BHeLa11Apoptosis induction
DoxorubicinHCT-1162.29Topoisomerase II inhibition

Structure-Activity Relationships (SAR)

The structural modifications of the compound significantly influence its biological activity. Variations in substituents on the phenolic ring and the propenylidene moiety can enhance or diminish the compound's effectiveness as an anticancer agent.

Key Structural Features

  • Chlorophenyl Group : Contributes to lipophilicity and potential interactions with cellular membranes.
  • Hydroxyl Group : Increases hydrogen bonding capabilities, enhancing binding affinity to target proteins.
  • Propenylidene Moiety : Critical for maintaining the compound's reactivity and interaction with biological targets.

Potential Applications Beyond Oncology

Beyond its anticancer properties, this compound may have applications in other therapeutic areas:

Antimicrobial Activity

Preliminary studies suggest that similar compounds possess antimicrobial properties. The presence of the chlorophenyl group may enhance activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Conclusion and Future Directions

The compound 4-{[(E,2Z)-3-(4-CHLOROPHENYL)-3-HYDROXY-2-PROPENYLIDENE]AMINO}PHENOL shows promise as a versatile agent in medicinal chemistry, particularly in cancer treatment and potentially other therapeutic areas. Future research should focus on:

  • Comprehensive SAR studies to optimize efficacy.
  • Clinical trials to evaluate safety and effectiveness in humans.
  • Exploration of its mechanisms at the molecular level to identify additional therapeutic targets.

Mechanism of Action

The mechanism of action of 4-{[(E,2Z)-3-(4-CHLOROPHENYL)-3-HYDROXY-2-PROPENYLIDENE]AMINO}PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical attributes of 4-{[(E,2Z)-3-(4-Chlorophenyl)-3-Hydroxy-2-Propenylidene]Amino}Phenol with similar phenolic derivatives:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties
This compound C₁₅H₁₃ClN₂O₂ 4-Cl-C₆H₄, enaminone, -OH 300.73 High lipophilicity, moderate solubility
4-[5-[(4-Fluorophenyl)Amino]-4-(Hydroxymethyl)-1-Penten-1-yl]Phenol C₁₈H₂₁FN₂O₂ 4-F-C₆H₄, pentenyl, -OH 316.37 Enhanced electronegativity, lower logP
4-(1-Amino-2,2,2-Trifluoroethyl)Phenol Hydrochloride C₈H₉ClF₃NO CF₃-CH₂, -NH₂, HCl salt 245.61 High polarity, acidic solubility
4-[[3-[(6-Amino-2-Pyridinyl)Amino]-2-Hydroxypropyl]Amino]Phenol C₁₄H₁₈N₄O₂ Pyridinyl, -NH₂, -OH 274.32 Zwitterionic behavior, high H-bonding
4-(3-Amino-7-Methylimidazo[1,2-a]Pyridin-2-yl)-2-MethoxyPhenol C₁₅H₁₅N₃O₂ Imidazo-pyridine, -OCH₃ 269.30 Planar aromatic system, UV activity

Key Observations :

  • Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to fluorophenyl analogs , favoring membrane permeability.
  • Solubility: Hydroxyl and amino groups enhance aqueous solubility via H-bonding, but the chloro substituent counteracts this effect .
  • Electronic Effects : Fluorine and trifluoroethyl groups (e.g., ) introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitutions.

Structural and Conformational Analysis

  • Enaminone Backbone: The (E,2Z)-propenylidene configuration in the target compound enables conjugation across the enaminone system, stabilizing the structure. Similar compounds with rigid backbones (e.g., imidazo-pyridine in ) exhibit reduced conformational flexibility.
  • Aromatic Ring Puckering : The 4-chlorophenyl ring likely adopts a near-planar conformation, as per Cremer-Pople parameters , contrasting with furanyl or pyridinyl analogs in , which may show slight puckering due to heteroatom-induced strain.

Biological Activity

The compound 4-{[(E,2Z)-3-(4-chlorophenyl)-3-hydroxy-2-propenylidene]amino}phenol , often referred to as a derivative of 4-chlorophenyl compounds, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Molecular Formula : C13H12ClN1O2
  • SMILES Notation : Cc1cc(c(c1)N=C(C=CC(=C)O)C(=C)Cl)O

This structure suggests the presence of functional groups that are significant for biological interactions, including hydroxyl (-OH), amino (-NH2), and alkene functionalities.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reactions : The reaction of 4-chlorophenol derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
  • Purification : The resulting products are purified using recrystallization or chromatography techniques.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds derived from similar structures have shown IC50 values ranging from 0.69 μM to 11 μM against HCT-116 and HeLa cells, indicating strong antiproliferative properties compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : Some derivatives have shown selective inhibition of MAO-B in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases .

Melanin Production Inhibition

Research indicates that related compounds can inhibit melanin production in melanoma cell lines. For example:

  • Mechanism : The inhibition was linked to downregulation of tyrosinase and other melanogenic genes, making it a candidate for skin-related therapies .

Study on Anticancer Activity

A study focusing on a series of synthesized derivatives showed that modifications in the structure significantly influenced their anticancer activity. Compounds with hydroxyl groups demonstrated enhanced cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .

Safety Profile Evaluation

In vitro evaluations of safety profiles indicated that certain derivatives did not exhibit cytotoxicity towards human keratinocytes and fibroblasts, showcasing a favorable therapeutic index for potential dermatological applications .

Data Tables

Biological ActivityIC50 (μM)Remarks
HCT-116 Cell Line0.69Strong antiproliferative activity
HeLa Cell Line11Comparable to doxorubicin
MAO-B InhibitionLow μMSelective inhibition
Melanin Production6.25Significant reduction observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(E,2Z)-3-(4-CHLOROPHENYL)-3-HYDROXY-2-PROPENYLIDENE]AMINO}PHENOL
Reactant of Route 2
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4-{[(E,2Z)-3-(4-CHLOROPHENYL)-3-HYDROXY-2-PROPENYLIDENE]AMINO}PHENOL

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